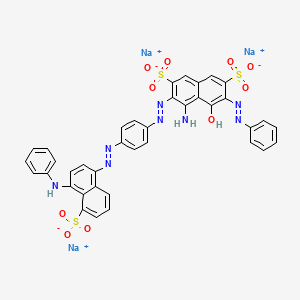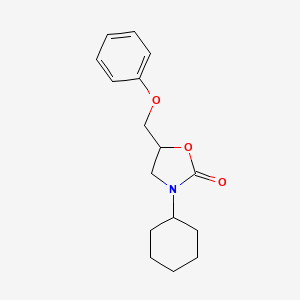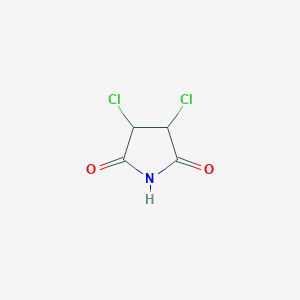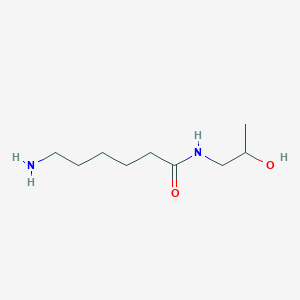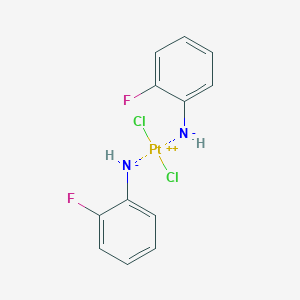
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is an organic compound with the molecular formula C18H10O4 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its unique chemical structure, which includes hydroxyl groups at positions 6 and 11, and a methyl group at position 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the oxidation of 8-methyl-7,10-dihydrotetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 6 and 11 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 6,11-Dihydroxy-5,12-naphthacenedione
- 8-Acetyl-6,11-dihydroxynaphthacene-5,12-dione
- 6,13-Pentacenequinone
Uniqueness
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is unique due to the presence of a methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
69448-11-9 |
|---|---|
分子式 |
C19H14O4 |
分子量 |
306.3 g/mol |
IUPAC名 |
6,11-dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C19H14O4/c1-9-6-7-12-13(8-9)19(23)15-14(18(12)22)16(20)10-4-2-3-5-11(10)17(15)21/h2-6,22-23H,7-8H2,1H3 |
InChIキー |
CVUKZVQGTFEMRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
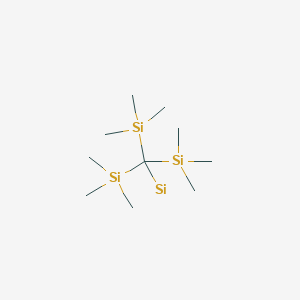
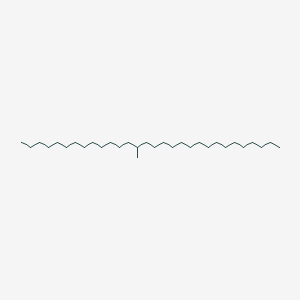
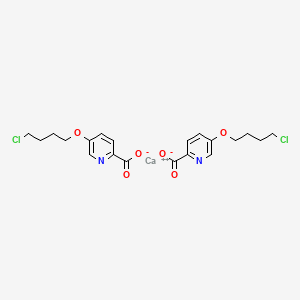
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
